Further investigation might be possible through patent databases or by contacting the compound's originator (if known).
BI 2536 is a small-molecule inhibitor specifically targeting polo-like kinase 1, a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. The chemical formula for BI 2536 is C28H39N7O3, with a molecular weight of approximately 521.67 g/mol. It exhibits high potency as an ATP-competitive inhibitor, with an inhibitory concentration (IC50) of around 0.83 nM, demonstrating over 1,000-fold selectivity against other kinases .
BI 2536 primarily functions by inhibiting the activity of polo-like kinase 1, leading to mitotic arrest and subsequent apoptosis in cancer cells. Upon binding to the ATP-binding site of polo-like kinase 1, BI 2536 disrupts the phosphorylation of key substrates involved in cell cycle progression. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle, characterized by abnormal mitotic figures and increased levels of phosphohistone H3, a marker for mitotic cells .
The biological activity of BI 2536 has been extensively studied in various human cancer cell lines. It has been shown to induce significant apoptosis and inhibit cell proliferation across more than 20 tumor types, including cervical adenocarcinoma and colon carcinoma. The compound effectively causes a mitotic arrest at low nanomolar concentrations and has demonstrated anti-tumor efficacy in vivo, leading to tumor regression in xenograft models .
The synthesis of BI 2536 involves several steps typical for the development of small-molecule inhibitors. While specific synthetic routes are proprietary, general methods include:
BI 2536 is primarily investigated for its potential as an anti-cancer therapeutic agent. Its applications include:
Interaction studies have revealed that BI 2536 not only inhibits polo-like kinase 1 but also affects other cellular pathways indirectly:
Several compounds share structural or functional similarities with BI 2536. Below is a comparison highlighting their uniqueness:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BI 6727 | Polo-like kinase 1 | ~0.5 | Dual inhibition of polo-like kinases |
GSK461364 | Polo-like kinase 1 | ~0.5 | Selective for polo-like kinases with distinct pharmacokinetics |
CCT129202 | Polo-like kinase 1 | ~10 | Induces apoptosis via different signaling pathways |
Rigosertib | Polo-like kinase 1 | ~100 | Targets multiple kinases involved in mitosis |
BI 2536 stands out due to its exceptional potency and selectivity against polo-like kinase 1 compared to these similar compounds, making it a valuable candidate for further development in cancer therapy .
BI 2536 (chemical name: 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide) is a tetrahydropteridinone derivative with a complex stereochemical architecture. Its core structure consists of a dihydropteridin-6(5H)-one scaffold substituted with:
The stereochemistry at the 7R position is critical for target binding, as altering this configuration (e.g., to 7S) reduces PLK1 inhibitory activity by ~2-fold. The compound's three-dimensional conformation enables dual interactions with both polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), as evidenced by X-ray crystallography (PDB ID: 4OGI).
BI 2536 exhibits the following characteristics:
The cyclopentyl and ethyl groups contribute to membrane permeability, enabling blood-brain barrier penetration. However, the methoxybenzamide moiety introduces polarity, balancing solubility and target affinity.
The synthesis of BI 2536 involves a multi-step process:
BI 2536 is rigorously characterized using:
The molecular architecture of Biological Inhibitor 2536 incorporates several critical functional groups that directly govern its exceptional selectivity and potency against polo-like kinase 1. The compound's molecular formula C28H39N7O3 reflects a carefully optimized dihydropteridinone core structure that serves as the primary scaffold for kinase recognition [3] [4].
The hinge-binding region represents the most crucial component for polo-like kinase 1 inhibition, centered around the aminopyrimidine moiety embedded within the dihydropteridinone framework. This structural element forms essential hydrogen-bonding interactions with the kinase hinge region, specifically engaging Cysteine 133 through both direct and water-mediated contacts [1] [5]. The pyrimidine nitrogen atoms function as hydrogen bond acceptors, while the aniline nitrogen serves as a critical hydrogen bond donor, creating a bidentate interaction pattern that significantly enhances binding affinity and selectivity.
Crystallographic analysis of Biological Inhibitor 2536 bound to polo-like kinase 1 reveals that one of the pyrimidine nitrogen atoms and the aniline nitrogen form critical hydrogen bonds with Cysteine 133 in the kinase hinge region [1]. This interaction is particularly significant because Cysteine 67 represents an unusual residue at this position, as nearly all other protein kinases contain valine at the equivalent site [5]. This structural uniqueness provides the molecular basis for the exceptional selectivity of Biological Inhibitor 2536 against polo-like kinase 1 compared to other kinases.
The importance of the hinge-binding interactions becomes evident when examining resistance mutations. The C67V mutation, which restores the more common valine residue found in other kinases, results in profound resistance to Biological Inhibitor 2536 [5] [6]. Structural modeling demonstrates that this mutation creates steric clashes with both the ethyl and cyclopentyl groups of the inhibitor, effectively occluding access to the adenosine triphosphate-binding pocket and preventing effective inhibition.
The ethyl group at the R1 position contributes significantly to polo-like kinase 1 selectivity by occupying a specific hydrophobic subpocket formed by residues Leucine 59, Cysteine 67, Alanine 80, Lysine 82, and Leucine 130 [1]. The R-stereochemistry of this ethyl group proves critical for optimal binding, as changing to the S-configuration results in a two-fold reduction in potency against polo-like kinase 1 while maintaining comparable activity against bromodomain 4 [1]. This stereochemical requirement reflects the precise geometric constraints within the kinase active site and demonstrates the exquisite molecular recognition achieved by the optimized inhibitor structure.
The cyclopentyl substituent at the R2 position represents another critical selectivity determinant, extending into a region of the polo-like kinase 1 active site that tolerates bulky hydrophobic groups [1]. This moiety interacts with hydrophobic residues in the kinase pocket and contributes to the overall binding affinity through van der Waals interactions. The cyclopentyl group's positioning also influences the compound's ability to discriminate between polo-like kinase 1 and other kinase targets.
The 3-methoxy group on the benzamide portion serves as an important specificity determinant by exploiting a small pocket generated by Leucine 132 in the hinge region of polo-like kinase 1 [7]. This interaction is particularly valuable for achieving selectivity against non-polo-like kinases, as this pocket is not commonly found in other kinase active sites. The methoxy group's ability to form favorable interactions with this unique structural feature contributes significantly to the compound's exceptional selectivity profile.
The unexpected discovery that Biological Inhibitor 2536 functions as a potent inhibitor of bromodomain-containing protein 4 has revealed important structure-activity relationships that govern dual kinase-bromodomain activity [1] [2]. The compound binds to the acetyl-lysine recognition site of bromodomain-containing protein 4 with a binding constant of 37 nanomolar, demonstrating significant affinity for this epigenetic reader protein [1].
The methylated amide functionality serves as the primary acetyl-lysine mimetic element within the bromodomain-containing protein 4 binding site. The carbonyl oxygen forms a water-mediated hydrogen bond with the side chain amide of Asparagine 140, while the methyl group occupies a hydrophobic subpocket formed by Phenylalanine 83, Methionine 132, and Cysteine 136 [1]. This structural arrangement effectively recapitulates the recognition pattern normally used by bromodomain-containing protein 4 to bind acetylated lysine residues on histone tails.
Structure-activity relationship studies reveal that the methyl group of the amide represents an optimal size for bromodomain-containing protein 4 binding. Replacement with hydrogen reduces inhibitory activity by approximately 150-fold, supporting its functional role as an acetyl-lysine mimetic [1]. Interestingly, larger substituents including ethyl, isopropyl, isobutyl, and benzyl groups all result in progressively weaker inhibitors, with binding constants deteriorating from 56 nanomolar for the methyl derivative to greater than 10,000 nanomolar for the benzyl analog [1].
The ethyl group at the R1 position projects into a hydrophobic cavity formed by Valine 87, Leucine 92, Leucine 94, and Tyrosine 97 within the bromodomain-containing protein 4 binding site [1]. Unlike the strict stereochemical requirements observed for polo-like kinase 1 binding, the bromodomain-containing protein 4 active site tolerates both R and S configurations of the ethyl group with minimal impact on binding affinity. This differential stereochemical sensitivity provides opportunities for developing compounds with altered selectivity profiles between the two target proteins.
The most significant discovery in bromodomain-containing protein 4 structure-activity relationships involves modifications to the cyclopentyl group at the R2 position. Replacement of the cyclopentyl moiety with a 3-bromobenzyl group results in the most potent bromodomain-containing protein 4 inhibitor of the series, with a binding constant of 8.7 nanomolar representing a seven-fold improvement over the parent compound [1]. This enhanced affinity derives from improved hydrophobic interactions with the WPF shelf region formed by Tryptophan 81, Proline 82, and Phenylalanine 83.
Molecular modeling studies indicate that the 3-bromobenzyl substitution provides additional flexibility through the benzylic methylene linker, allowing the aromatic ring to reach toward the WPF shelf region that is not effectively engaged by the more rigid cyclopentyl group [1]. The bromine atom potentially forms additional hydrophobic interactions with Isoleucine 146, further contributing to the enhanced binding affinity observed with this modification.
The 3-methoxy group modifications reveal additional opportunities for bromodomain-containing protein 4 optimization. Substitution with larger alkoxy groups including isobutoxy and cyclopentyloxy moieties results in approximately two-fold enhancements in binding affinity, likely due to improved contacts with Leucine 92 and Leucine 94 [1]. These larger substituents are well-tolerated by the bromodomain-containing protein 4 binding site while simultaneously reducing polo-like kinase 1 affinity, providing a pathway toward bromodomain-selective inhibitors.
The cyclopentyl and ethyl substituents represent critical determinants of target selectivity between polo-like kinase 1 and bromodomain-containing protein 4, offering insights into the molecular basis for dual versus selective inhibition [1] [8]. These structural elements occupy distinct binding environments in each target protein, creating opportunities for rational selectivity tuning through careful chemical modifications.
In polo-like kinase 1, the cyclopentyl group extends into a hydrophobic region of the active site where it forms van der Waals interactions with surrounding amino acid residues. The cyclopentyl moiety contributes to the overall binding affinity while maintaining the structural rigidity necessary for optimal kinase recognition [1]. The specific positioning of this group influences the compound's ability to discriminate between polo-like kinase 1 and other kinase family members, contributing to the exceptional selectivity profile observed for Biological Inhibitor 2536.
The ethyl substituent demonstrates remarkable stereochemical specificity in its interactions with polo-like kinase 1. The R-configuration positions the ethyl group optimally within a hydrophobic subpocket formed by Leucine 59, Cysteine 67, Alanine 80, Lysine 82, and Leucine 130 [1]. This precise geometric arrangement maximizes favorable hydrophobic contacts while minimizing steric conflicts, resulting in optimal binding affinity. The S-configuration reduces polo-like kinase 1 potency by approximately two-fold, demonstrating the importance of proper stereochemical alignment for maximal kinase inhibition.
Within the bromodomain-containing protein 4 binding site, the cyclopentyl group points toward the solvent and does not engage in significant interactions with the protein [1]. This solvent-exposed positioning suggests that modifications to the cyclopentyl group primarily influence bromodomain-containing protein 4 selectivity without substantially affecting the core recognition elements. The successful replacement with 3-bromobenzyl demonstrates that this position tolerates diverse structural modifications while potentially enhancing binding through new protein-ligand interactions.
The ethyl group occupies a small hydrophobic subpocket formed by Valine 87, Leucine 92, Leucine 94, and Tyrosine 97 in bromodomain-containing protein 4 [1]. Unlike the strict stereochemical requirements observed for polo-like kinase 1, the bromodomain binding site accommodates both R and S configurations with minimal discrimination. This stereochemical tolerance reflects the different geometric constraints and interaction patterns present in the bromodomain binding site compared to the kinase active site.
The differential stereochemical sensitivity between polo-like kinase 1 and bromodomain-containing protein 4 provides a powerful tool for selectivity engineering. Compounds incorporating the S-ethyl configuration maintain bromodomain-containing protein 4 activity while showing reduced polo-like kinase 1 potency, effectively shifting the selectivity profile toward bromodomain inhibition [1]. This approach demonstrates how subtle stereochemical modifications can dramatically alter target selectivity profiles.
Modifications to the cyclopentyl group reveal dramatic differences in structure-activity relationships between the two targets. While polo-like kinase 1 tolerates the cyclopentyl substitution well, bromodomain-containing protein 4 shows enhanced affinity for aromatic substituents that can engage the WPF shelf region [1]. The 3-bromobenzyl modification results in equipotent inhibition of both targets, representing a successful dual inhibitor design where both binding sites are optimally engaged.
The combination of cyclopentyl and ethyl modifications provides multiple pathways for selectivity tuning. Maintaining the cyclopentyl group with R-ethyl stereochemistry preserves dual inhibitory activity, while modifications to either substituent can shift selectivity toward one target or the other [1]. This structure-activity relationship pattern provides a rational framework for developing either highly selective single-target inhibitors or optimized dual-target compounds depending on therapeutic objectives.
The pyrimidine core embedded within the dihydropteridinone scaffold represents the most critical structural element governing both polo-like kinase 1 and bromodomain-containing protein 4 recognition [1] [9]. This heterocyclic system participates in essential hydrogen bonding networks that determine binding affinity, selectivity, and the overall polypharmacological profile of Biological Inhibitor 2536.
The aminopyrimidine moiety functions as the primary hinge-binding element in polo-like kinase 1, forming critical hydrogen bonds with Cysteine 133 in the kinase active site [1]. One pyrimidine nitrogen serves as a hydrogen bond acceptor, while the aniline nitrogen functions as a hydrogen bond donor, creating a bidentate interaction pattern that anchors the inhibitor within the adenosine triphosphate binding site. This hydrogen bonding network provides both high affinity binding and the molecular basis for kinase selectivity.
The most dramatic demonstration of the pyrimidine core's importance comes from the substitution of the aniline nitrogen with oxygen, creating a pyrimidone derivative [1]. This isosteric replacement results in more than a 1,000-fold reduction in polo-like kinase 1 activity while causing only a two-fold decrease in bromodomain-containing protein 4 affinity. This selectivity reversal transforms Biological Inhibitor 2536 from a polo-like kinase 1-selective inhibitor into a bromodomain-containing protein 4-selective compound, demonstrating the critical role of hydrogen bond donor capacity in kinase recognition.
The mechanistic basis for this selectivity switch lies in the differential hydrogen bonding requirements of the two binding sites. In polo-like kinase 1, the aniline nitrogen engages in a direct hydrogen bond with the backbone carbonyl of Cysteine 133, an interaction that is lost when the nitrogen is replaced with oxygen [1]. The oxygen atom cannot function as a hydrogen bond donor, eliminating this critical kinase recognition element and dramatically reducing binding affinity.
In bromodomain-containing protein 4, both the aniline nitrogen and pyrimidine nitrogen participate in water-mediated hydrogen bonds with the backbone amide of Glutamine 85 [1]. The replacement of nitrogen with oxygen can still permit water-mediated hydrogen bonding, explaining why bromodomain affinity is maintained despite the loss of hydrogen bond donor capacity. This differential sensitivity to hydrogen bonding modifications provides a powerful tool for selectivity engineering.
The pyrimidine nitrogen atoms also contribute to the overall hydrogen bonding network through interactions with conserved water molecules in both binding sites [1]. These water-mediated contacts help position the inhibitor optimally within each binding pocket and contribute to the overall binding thermodynamics. The specific pattern of water-mediated interactions differs between polo-like kinase 1 and bromodomain-containing protein 4, reflecting the distinct molecular environments of each binding site.
Modifications to the pyrimidine core reveal additional structure-activity relationships that influence dual inhibitory activity. The replacement of pyrimidine nitrogen with carbon (N to CH substitution) demonstrates that both hydrogen bond accepting and donating capabilities are required for optimal polo-like kinase 1 recognition [9]. This modification largely abolishes kinase activity while affecting bromodomain binding to a lesser extent, supporting the critical role of the complete aminopyrimidine hydrogen bonding pattern in kinase inhibition.
The methylation of the aniline nitrogen represents another important modification that affects the hydrogen bonding network [9]. This substitution eliminates hydrogen bond donor capability while introducing steric bulk, resulting in reduced polo-like kinase 1 activity and altered bromodomain-containing protein 4 affinity. The N-methylated derivative shows preferential loss of kinase activity relative to bromodomain binding, providing another avenue for developing bromodomain-selective inhibitors.
The dihydropteridinone core contributes additional hydrogen bonding interactions that stabilize inhibitor binding in both targets. The carbonyl oxygen participates in water-mediated hydrogen bonds in bromodomain-containing protein 4, forming part of the acetyl-lysine mimetic recognition pattern [1]. In polo-like kinase 1, this carbonyl may interact with polar residues or water molecules in the binding site, contributing to overall binding affinity and positioning.
The integration of multiple hydrogen bonding elements within the pyrimidine core creates a complex network of intermolecular interactions that govern binding specificity and affinity. The careful optimization of hydrogen bond donor and acceptor patterns allows for fine-tuning of selectivity profiles, as demonstrated by the dramatic selectivity reversal achieved through single atom substitutions. This structure-activity relationship pattern provides a powerful framework for rational drug design targeting either single or multiple protein targets depending on therapeutic requirements.